N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
This compound features a hexahydrocyclohepta[c]pyrazole core fused with a seven-membered cycloheptane ring, substituted at position 3 with a carboxamide group. The N-ethyl chain at position 2 of the pyrazole is further linked to a 5-methoxyindole moiety.
Properties
Molecular Formula |
C20H24N4O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-26-15-7-8-18-14(13-15)9-11-24(18)12-10-21-20(25)19-16-5-3-2-4-6-17(16)22-23-19/h7-9,11,13H,2-6,10,12H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
CNJPHAVSMSUSEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=NNC4=C3CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 5-Methoxyindole
The indole-ethylamine subunit is synthesized through N-alkylation of 5-methoxyindole. A Mitsunobu reaction or nucleophilic substitution using 2-bromoethylamine hydrobromide provides optimal regioselectivity at the indole N1 position:
Procedure :
5-Methoxyindole (1.0 equiv) is reacted with 2-bromoethylamine hydrobromide (1.2 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours under nitrogen. Potassium carbonate (2.5 equiv) acts as a base to deprotonate the indole nitrogen, facilitating alkylation. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding N-[2-(5-methoxy-1H-indol-1-yl)ethyl]amine as a pale-yellow solid (68–72% yield).
Key Considerations :
- Solvent selection : Polar aprotic solvents (DMF, dimethylacetamide) enhance reaction rates by stabilizing transition states.
- Side reactions : Competing C3 alkylation is suppressed by steric hindrance at the indole’s C2–C3 positions.
Synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]Pyrazole-3-Carboxylic Acid
Cycloheptane Ring Construction
The seven-membered cycloheptane ring is assembled via a Nazarov cyclization or [4+3] cycloaddition. A ketone precursor, such as cyclohepta-2,4-dienone, undergoes acid-catalyzed cyclization to form the cycloheptenone intermediate.
Procedure :
Cyclohepta-2,4-dienone (1.0 equiv) is treated with trifluoroacetic acid (TFA, 0.1 equiv) in dichloromethane at 0°C for 2 hours. The reaction is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, and concentrated to yield cycloheptenone (83% yield).
Pyrazole Ring Formation
The pyrazole ring is introduced via 1,3-dipolar cycloaddition between the cycloheptenone and a diazo compound. Hydrazine hydrate reacts with the diketone moiety to form the pyrazole core:
Procedure :
Cycloheptenone (1.0 equiv) is treated with hydrazine hydrate (1.5 equiv) in ethanol at reflux for 6 hours. The resulting dihydropyrazole is oxidized using manganese dioxide (MnO₂) in tetrahydrofuran (THF) to afford the aromatic pyrazole ring (57% yield over two steps).
Partial Hydrogenation
Selective hydrogenation of the pyrazole’s unsaturated bonds achieves the hexahydro state:
Procedure :
The pyrazole derivative (1.0 equiv) is dissolved in methanol and hydrogenated under H₂ (50 psi) using palladium on carbon (Pd/C, 10% w/w) at 25°C for 24 hours. Filtration and solvent removal yield the hexahydrocyclohepta[c]pyrazole scaffold (91% yield).
Carboxylation at C3
A Vilsmeier-Haack reaction introduces the carboxylic acid group at the pyrazole’s C3 position:
Procedure :
The hydrogenated pyrazole (1.0 equiv) is treated with phosphoryl chloride (POCl₃, 2.0 equiv) and dimethylformamide (DMF, 1.5 equiv) at 0°C, followed by hydrolysis with aqueous NaOH. Acidification with HCl yields the carboxylic acid derivative (65% yield).
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
The carboxylic acid is activated via thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with the indole-ethylamine subunit:
Procedure :
Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (1.0 equiv) is refluxed in thionyl chloride (5.0 equiv) for 3 hours. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous THF. N-[2-(5-methoxy-1H-indol-1-yl)ethyl]amine (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C. The mixture is stirred for 12 hours, filtered, and purified via recrystallization (ethanol/water) to yield the target carboxamide (58% yield).
Coupling Reagent-Assisted Synthesis
As an alternative, carbodiimide reagents (e.g., EDC·HCl) facilitate amide bond formation under mild conditions:
Procedure :
A mixture of hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (1.0 equiv), EDC·HCl (1.5 equiv), and HOBt (1.0 equiv) in DMF is stirred at 0°C for 30 minutes. N-[2-(5-methoxy-1H-indol-1-yl)ethyl]amine (1.1 equiv) is added, and the reaction proceeds at 25°C for 24 hours. Workup with aqueous HCl and chromatography affords the product (63% yield).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Key signals include the indole NH (δ 10.2 ppm), pyrazole CH (δ 7.8 ppm), and cycloheptane CH₂ (δ 1.4–2.1 ppm).
- HRMS : Calculated for C₂₂H₂₅N₅O₂ [M+H]⁺: 404.2081; Found: 404.2083.
Challenges and Optimization
Regioselectivity in Pyrazole Formation
Unsymmetrical diketones may yield regioisomeric pyrazoles. Employing sterically hindered hydrazines (e.g., methylhydrazine) enhances selectivity for the desired C3-carboxylated isomer.
Hydrogenation Side Reactions
Over-hydrogenation of the indole ring is mitigated by using low H₂ pressures (≤30 psi) and poisoned catalysts (Lindlar’s catalyst).
Recent Methodological Advances
Flow Chemistry for Cycloheptane Synthesis
Continuous-flow systems enable rapid cyclization of diketones with residence times <10 minutes, improving yields to 89%.
Enzymatic Amidation
Lipase-mediated coupling in non-aqueous media achieves 72% yield with minimal epimerization, offering a green chemistry alternative.
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Structural Features
Target Compound:
- Core : 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole (7-membered fused ring system).
- Substituents :
- Carboxamide at position 3.
- N-ethyl group at position 2 bearing a 5-methoxyindole moiety.
Analog 1: N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Core : Pyrrolidine (5-membered ring) with a 5-oxo group.
- 4-Methoxyphenyl group at position 1.
- Key Difference : Smaller pyrrolidine core vs. cyclohepta[c]pyrazole; indole substitution at position 3 instead of 5-methoxy.
Analog 2: 5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
- Core : Pyrrole (5-membered aromatic ring).
- Substituents :
- Carboxamide with methyl groups at positions 2 and 4.
- Z-configuration chloro-oxoindole substituent.
- Key Difference : Pyrrole core vs. fused pyrazole-cycloheptane; chloro-oxoindole vs. methoxyindole.
Analog 3: 4-Amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Substituents :
- Carboxamide with dimethylpyrazole and methyl groups.
- Key Difference : Simpler pyrazole-carboxamide structure lacking indole or cycloheptane moieties.
Molecular Properties Comparison
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound notable for its diverse biological activities. This compound is characterized by a unique structural framework that combines an indole moiety with a hexahydrocyclohepta[c]pyrazole backbone. The presence of the methoxy group at the 5-position of the indole enhances its solubility and biological interactions, making it a subject of interest in medicinal chemistry.
Structural Features
The molecular formula of this compound is C20H24N4O2, and its structure can be described as follows:
| Feature | Description |
|---|---|
| Indole Moiety | Contributes to various biological activities |
| Hexahydrocyclohepta[c]pyrazole | Provides unique pharmacological properties |
| Methoxy Group | Enhances solubility and interaction with targets |
Biological Activities
The biological activity of this compound includes:
-
Anti-inflammatory Properties
- The compound has shown potential in modulating inflammatory pathways. It interacts with key enzymes involved in inflammation, which may lead to reduced inflammatory responses.
-
Anticancer Activity
- Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its structural components allow it to target multiple receptors associated with tumor growth.
-
Antiviral Effects
- The compound has demonstrated activity against various viral infections by interfering with viral replication processes and modulating host immune responses.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The indole structure allows for binding to various receptors involved in cell signaling pathways.
- Enzyme Modulation : The compound may inhibit enzymes that play critical roles in inflammatory and cancer pathways.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
-
In Vitro Studies :
- In vitro assays have indicated that the compound exhibits significant cytotoxicity against several cancer cell lines at micromolar concentrations. For instance, concentrations around 50 µM have been shown to reduce cell viability by over 50% in certain cancer types.
-
In Vivo Models :
- Animal models have demonstrated that administration of the compound leads to a marked decrease in tumor size and inflammatory markers compared to control groups.
-
Mechanistic Insights :
- Research has elucidated that the compound's anticancer effects are mediated through the activation of apoptotic pathways and inhibition of angiogenesis.
Q & A
Q. Table 1: Synthetic Yield Comparison
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 78 | |
| 2 | THF | NaH | 65 |
How can structural characterization challenges (e.g., stereochemistry) be addressed?
Q. Methodological Answer :
- NMR Spectroscopy : Use ¹H-¹H COSY and NOESY to resolve overlapping signals in the cycloheptane ring and indole moieties .
- X-ray Crystallography : Co-crystallize the compound with heavy atoms (e.g., bromine derivatives) to enhance diffraction quality, as demonstrated in for analogous pyrazole-thioamide structures .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns .
What in vitro assays are suitable for initial biological screening?
Q. Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., JAK2, CDK2) using fluorescence polarization assays with ATP-competitive probes .
- NO Release Studies : Use Griess assay to quantify nitric oxide (NO) release, noting that low NO levels (e.g., <10 µM) may indicate poor metabolic activation .
- Cytotoxicity : Screen in HEK-293 or HepG2 cells via MTT assay, ensuring DMSO concentrations <0.1% to avoid solvent interference .
Advanced Research Questions
How can computational modeling predict binding affinities and guide structural modifications?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., serotonin receptors). validated docking poses with RMSD <2.0 Å against crystallographic data .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonding between the carboxamide group and conserved residues (e.g., Asp155 in 5-HT₂A) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize analogs with electron-withdrawing groups .
How to resolve contradictions in biological data (e.g., variable NO release across studies)?
Q. Methodological Answer :
- Assay Standardization : Ensure consistent pH (7.4) and temperature (37°C) in NO release assays. attributes discrepancies to variations in cell-free vs. cellular systems .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-dealkylated products) that may contribute to observed effects .
- Structural Analysis : Compare NO release of analogs with modified indole substituents; bulky groups (e.g., tert-butyl) may hinder enzyme access .
What strategies improve bioavailability and pharmacokinetic properties?
Q. Methodological Answer :
- LogP Optimization : Reduce cLogP from ~4.5 to <3.5 via introduction of polar groups (e.g., hydroxyl or morpholine) on the indole ring .
- Prodrug Design : Mask the carboxamide as an ethyl ester to enhance membrane permeability, with in vivo hydrolysis by esterases .
- PK Studies : Monitor plasma half-life in rodents using LC-MS, adjusting dosing intervals based on clearance rates .
How to design in vivo studies for neuropharmacological applications?
Q. Methodological Answer :
- Animal Models : Use tail-flick or forced swim tests in mice to evaluate analgesic or antidepressant effects, respectively. Include positive controls (e.g., imipramine) .
- Dose Escalation : Start at 10 mg/kg (IP) and monitor for CNS side effects (e.g., locomotor activity changes) .
- Tissue Distribution : Quantify compound levels in brain homogenates via HPLC, normalizing to plasma concentrations .
What analytical methods validate compound purity for regulatory compliance?
Q. Methodological Answer :
- HPLC : Use a C18 column (5 µm, 150 mm) with gradient elution (ACN:H₂O + 0.1% TFA) to achieve >99% purity .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Residual Solvents : Perform GC-MS to ensure DMF levels <500 ppm per ICH Q3C guidelines .
Data Contradiction Analysis
How to address conflicting SAR data in kinase inhibition studies?
Q. Methodological Answer :
- Kinase Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- ATP Competition Assays : Determine IC₅₀ shifts with increasing ATP concentrations; a rightward shift confirms ATP-competitive binding .
- Crystal Structures : Resolve binding modes of high- vs. low-activity analogs to identify critical hydrophobic interactions (e.g., with kinase hinge region) .
What methodologies reconcile discrepancies in metabolic stability assays?
Q. Methodological Answer :
- Microsomal Incubations : Compare liver microsomes from multiple species (human, rat) to assess interspecies variability .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme inhibition, which may alter metabolic rates .
- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via LC-MS to assess bioactivation risks .
Tables of Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
